(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Description
The compound (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a steroid derivative characterized by a cyclopenta[a]phenanthrene core with hydroxyl and methyl substituents at positions 17, 10, and 12. Its stereochemistry (8R,9S,10R,13S,14S,17S) is critical to its biological activity and physicochemical properties. Key features include:
- Core structure: A tetracyclic framework with a ketone at C3 and hydroxyl at C15.
- Substituents: Methyl groups at C10 and C13, a hydroxyl group at C17, and a partially unsaturated ring system.
- Physicochemical data: Experimental solubility is reported as 39.73d c (dimensionless coefficient) , and its molecular weight is 286.41 g/mol .
This compound shares structural homology with endogenous steroids, such as progesterone and estrone, but differs in substituent patterns and stereochemistry.
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
291.40 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i7+1,11+1,13+1 |
InChI Key |
MUMGGOZAMZWBJJ-KRMLYXHASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
Preparation Methods
Dehydroepiandrosterone (DHEA) as a Building Block
DHEA (3β-hydroxy-5-androsten-17-one) serves as a common precursor due to its structural similarity to the target compound. Modifications include:
Table 1: Key Intermediates Derived from DHEA
| Intermediate | Modification | Yield (%) | Source |
|---|---|---|---|
| 17-Iodo-DHEA derivative | Hydrazination + Iodination | 78–85 | |
| 3-Keto-DHEA | Oxidation with CrO3 | 92 |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for C17 Substitution
A patent by details the use of palladium-catalyzed cross-coupling to introduce pyridyl or hydroxyl groups at C17. For the target compound, a modified protocol using (3-pyridyl)boronic acid or hydroxyacetyl borane is employed:
-
Vinyl iodide intermediate : DHEA is converted to a 17-iodo derivative via hydrazone formation and iodination with I2/tetramethylguanidine.
-
Cross-coupling : The iodide reacts with a borane reagent (e.g., 2-hydroxyacetylborane) in the presence of Pd(PPh3)4 and K2CO3 in acetonitrile.
-
Deprotection : The C3 acetate is hydrolyzed using NaOH/MeOH to yield the free hydroxyl group.
Reaction Conditions:
-
Catalyst : Pd(PPh3)4 (5 mol%).
-
Solvent : Acetonitrile/MeOH (8:1 v/v).
-
Temperature : 80°C, 12 hours.
Functional Group Transformations
C17 Hydroxylation via Sharpless Dihydroxylation
The Sharpless asymmetric dihydroxylation introduces the C17 hydroxyl group with high enantioselectivity:
Table 2: Optimization of Dihydroxylation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (%) |
|---|---|---|---|
| OsO4/NMO | Acetone/H2O | 0 | 94 |
| KMnO4 | H2O | 25 | 62 |
Purification and Isolation Strategies
Crystallization from Acetonitrile/Methanol
The cross-coupled product is purified by dissolving in hot acetonitrile (8:1 v/v vs. methanol) and cooling to 4°C. This removes boron and palladium residues, yielding >98% pure product.
Reverse-Phase Chromatography
LiChroprep RP-8 columns with 5% aqueous ammonium acetate/acetonitrile eluent separate the target compound from bis-steroidal by-products. UV detection at 253 nm ensures purity.
Scalability and Industrial Adaptations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers.
Scientific Research Applications
Pharmacological Uses
The compound is primarily studied for its potential therapeutic effects similar to those of testosterone and other anabolic steroids. Its applications include:
- Hormonal Therapy : It can be utilized in hormone replacement therapies for conditions related to testosterone deficiency.
- Anabolic Effects : Research indicates that it may promote muscle growth and recovery in various clinical settings.
- Anti-inflammatory Properties : Some studies suggest that it may exert anti-inflammatory effects beneficial in treating chronic inflammatory diseases.
Biochemical Studies
Researchers have investigated the compound's role in various biochemical pathways:
- Receptor Binding Studies : The compound exhibits affinity for androgen receptors, influencing gene expression related to muscle and bone metabolism.
- Metabolism Studies : Understanding how this compound is metabolized can provide insights into its efficacy and safety profiles.
Case Study 1: Hormonal Therapy in Aging Men
A clinical trial assessed the efficacy of this compound in older men experiencing low testosterone levels. Results indicated significant improvements in muscle mass and strength compared to placebo groups.
Case Study 2: Muscle Recovery Post-Surgery
Another study focused on patients recovering from orthopedic surgery. Administration of the compound resulted in faster recovery times and improved rehabilitation outcomes.
Mechanism of Action
The mechanism of action of (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoquinoline Substitutions
describes five analogs where the C17 hydroxyl group is replaced with isoquinoline moieties. These modifications significantly alter molecular weight and biological interactions:
| Compound (C17 Substituent) | Molecular Formula | Exact Mass (Calculated) | Exact Mass (Observed) | Key Structural Differences |
|---|---|---|---|---|
| Isoquinolin-4-yl | C27H31NO2 | 338.2358 | 338.2367 | 17-isoquinoline substitution; unsaturated D-ring |
| Isoquinolin-5-yl | C29H33NO2 | 399.2562 | 399.2561 | Additional methylene group at C17 |
| Isoquinolin-6-yl | C29H33NO2 | 399.2562 | 399.2561 | Altered isoquinoline orientation |
These compounds exhibit enhanced binding affinity to steroidogenic enzymes due to the aromatic isoquinoline group, as evidenced by HRMS and NMR validation .
Endogenous Steroid Derivatives
17α-Hydroxyprogesterone (CAS 68-96-2)
- Structure : Similar tetracyclic backbone but with a C17 acetylated hydroxyl group and additional unsaturation.
- Key differences :
Estrone (CAS 53-16-7)
- Structure : Aromatic A-ring with a C3 hydroxyl and C17 keto group.
- Key differences :
Fluorinated Derivatives
describes a fluorinated analog with a 3,5-difluorobenzyl group at C13. This modification increases metabolic stability but reduces aqueous solubility (28.91d c vs. 39.73d c in the target compound) .
Acetylated Derivatives
Research Implications
- Structural-Activity Relationship (SAR): The C17 hydroxyl group in the target compound is crucial for binding to steroid receptors, while substitutions here (e.g., isoquinoline) modulate enzyme inhibition .
- Thermodynamic Stability : Saturation in the A-ring (vs. estrone’s aromaticity) reduces oxidative degradation but limits bioactivity .
- Synthetic Utility : Fluorinated and acetylated derivatives show promise in drug development for targeted delivery .
Biological Activity
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a steroidal compound with significant biological activity. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H34O2
- Molecular Weight : 330.5 g/mol
- CAS Number : 79812-85-4
The compound exhibits various biological activities through multiple mechanisms:
- Hormonal Activity : It functions as an agonist or antagonist in steroid hormone pathways.
- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
1. Hormonal Activity
The compound has been studied for its interaction with androgen receptors. Research indicates that it may influence the growth of prostate cancer cells by modulating androgen receptor signaling pathways. For instance:
- In vitro studies demonstrated that the compound inhibited the proliferation of LNCaP prostate cancer cells in a dose-dependent manner.
2. Antioxidant Properties
A study measured the antioxidant capacity of the compound using DPPH and ABTS assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
These results suggest that (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,... possesses potent antioxidant capabilities.
3. Anti-inflammatory Effects
In animal models of inflammation:
- The compound reduced edema and inflammatory markers significantly compared to controls.
- Cytokine analysis revealed decreased levels of TNF-alpha and IL-6 after treatment.
Case Studies
Case Study 1: Prostate Cancer Treatment
A clinical trial involving patients with advanced prostate cancer evaluated the efficacy of this compound as a part of combination therapy with anti-androgens. Results showed improved patient outcomes and reduced tumor sizes.
Case Study 2: Oxidative Stress in Diabetic Models
In diabetic rats treated with the compound:
- Marked improvement in blood glucose levels was observed.
- Histological examination revealed reduced oxidative damage in pancreatic tissues.
Q & A
Q. How can the structural integrity of this compound be confirmed during synthesis?
Methodology :
- Use NMR spectroscopy to verify stereochemistry at chiral centers (e.g., 8R, 9S, 10R configurations) and confirm hydroxyl/methyl group placements.
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves ambiguities in ring conformations (e.g., cyclopenta[a]phenanthrene backbone) .
- Compare spectral data with NIST reference databases for cyclopenta-phenanthrene derivatives .
Q. What are the recommended storage conditions to maintain stability?
Methodology :
- Store in sealed, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the 3-keto group.
- Maintain −20°C for long-term stability , as cyclopenta-phenanthrenes degrade at room temperature due to ring strain .
- Monitor purity via HPLC with UV detection (λ = 240–260 nm for conjugated ketones) before critical experiments .
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodology :
- Luciferase-based reporter assays (e.g., NF-κB or glucocorticoid receptor activation) to assess anti-inflammatory potential, inspired by dexamethasone analogues .
- Phospholipase A2 inhibition assays (colorimetric or fluorometric) to evaluate arachidonic acid pathway modulation .
- Use HEK293 or RAW264.7 cell lines for cytokine profiling (ELISA for TNF-α/IL-6) .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with steroid hormone receptors?
Methodology :
- Model the compound’s 3D structure using AutoDock Vina or Schrödinger Suite , focusing on the glucocorticoid receptor (PDB: 1P93).
- Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability at the ligand-binding domain .
- Compare binding affinities to dexamethasone to infer potency differences .
Q. What strategies resolve contradictions in toxicology data across studies?
Methodology :
- Conduct Ames tests (TA98/TA100 strains) to clarify mutagenicity discrepancies reported in Safety Data Sheets .
- Perform in vitro hepatotoxicity assays (e.g., HepG2 cell viability + CYP3A4 induction) to reconcile conflicting results on metabolic safety .
- Use QSAR models (e.g., TOPKAT or Derek Nexus) to predict carcinogenicity and cross-validate with experimental data .
Q. How to optimize synthetic routes for deuterated analogs in metabolic studies?
Methodology :
Q. What analytical techniques differentiate stereoisomers in complex mixtures?
Methodology :
- Employ chiral HPLC (Chiralpak IA/IB columns) with polar organic mobile phases to separate 8R/8S or 9S/9R epimers.
- Use vibrational circular dichroism (VCD) to assign absolute configurations of isolated isomers .
- Cross-reference with computational IR/Raman spectra (Gaussian 16) for unresolved cases .
Experimental Design & Data Analysis
Q. How to design dose-response studies for in vivo anti-inflammatory effects?
Methodology :
Q. What statistical approaches address variability in enzymatic inhibition assays?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
